molecular formula C10H9F3 B157394 3-[(3-Trifluoromethyl)phenyl]-1-propene CAS No. 1813-96-3

3-[(3-Trifluoromethyl)phenyl]-1-propene

Cat. No.: B157394
CAS No.: 1813-96-3
M. Wt: 186.17 g/mol
InChI Key: HDLGZDRIUUSZOM-UHFFFAOYSA-N
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Description

3-[(3-Trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain

Scientific Research Applications

3-[(3-Trifluoromethyl)phenyl]-1-propene has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Trifluoromethyl)phenyl]-1-propene typically involves the trifluoromethylation of a suitable precursor. One common method is the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This reaction is followed by hydrogenation of the crude mixture of products . The reaction conditions can be optimized using conventional heating or microwave-assisted methods to improve yield and selectivity.

Industrial Production Methods

For industrial-scale production, the process may involve similar synthetic routes but with optimizations for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Trifluoromethyl)phenyl]-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propene chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenyl isocyanate
  • 3-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzoyl chloride
  • 3-(Trifluoromethyl)cinnamic acid

Uniqueness

Compared to similar compounds, 3-[(3-Trifluoromethyl)phenyl]-1-propene is unique due to its propene chain, which provides additional sites for chemical modification and functionalization. This structural feature allows for the synthesis of a broader range of derivatives with diverse applications in various fields .

Properties

IUPAC Name

1-prop-2-enyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLGZDRIUUSZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453805
Record name AGN-PC-0NF9OS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1813-96-3
Record name AGN-PC-0NF9OS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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